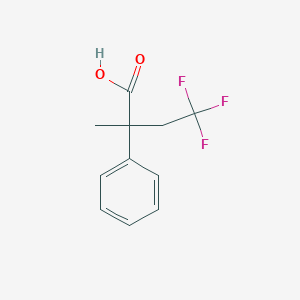

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-10(9(15)16,7-11(12,13)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWXXWNUHVRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009452-40-6 | |

| Record name | 4,4,4-trifluoro-2-methyl-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylphenol with appropriate reagents under controlled conditions . Industrial production methods typically involve multi-step processes that ensure high purity and yield. These methods often include the use of catalysts and specific reaction conditions to optimize the synthesis .

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating pain and inflammation.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, leading to the modulation of biological processes. For example, it may interact with peroxisome proliferator-activated receptors to regulate inflammation and other cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

a) 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 2060049-61-6)

- Molecular Formula : C₁₁H₈F₆O₂

- Key Differences : Replaces the methyl group on the phenyl ring with a trifluoromethyl group at the para position.

- Implications : The additional trifluoromethyl group enhances electron-withdrawing effects, likely increasing acidity (lower pKa) compared to the target compound. This modification may improve binding affinity in enzyme inhibition but reduce solubility in polar solvents due to increased hydrophobicity .

b) 4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid (ortho isomer)

- Molecular Formula : C₁₁H₁₁F₃O₂ (same as target compound)

- Key Differences : Positional isomerism (methyl group on phenyl ring at ortho vs. para position in the target compound).

- Implications : Steric hindrance from the ortho-methyl group may restrict rotational freedom and alter molecular packing in crystalline forms. This could affect solubility and crystallization behavior during synthesis .

Non-Aromatic Substituted Analogs

a) (±)-4,4,4-Trifluoro-2-methylbutanoic acid (CAS 143484-01-9)

- Molecular Formula : C₅H₇F₃O₂

- Key Differences : Lacks the phenyl group at C2, reducing steric bulk and aromatic interactions.

- This simpler structure may serve as an intermediate in synthesizing more complex fluorinated acids .

b) (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid

- Molecular Formula : C₄H₅F₃O₃

- Key Differences : Hydroxyl group at C3 instead of C2-methyl and phenyl substituents.

- Implications: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Heterocyclic and Functionalized Derivatives

a) 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid (CAS 1547094-76-7)

- Molecular Formula : C₈H₇F₃O₃

- Key Differences : Replaces the phenyl group with a furan ring (oxygen-containing heterocycle).

- However, the electron-rich oxygen may reduce stability under acidic conditions compared to the phenyl-substituted target compound .

b) (S)-2-Amino-4,4,4-trifluorobutanoic acid

- Molecular Formula: C₄H₆F₃NO₂

- Key Differences: Amino group at C2 instead of methyl and phenyl groups.

- Implications: The amino group enables incorporation into peptides or enzyme substrates, expanding utility in medicinal chemistry. However, the basic amino group may alter ionization behavior (higher pKa₂) relative to the carboxylic acid-dominated ionization of the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid | C₁₁H₁₁F₃O₂ | 248.20* | Not provided | C2-methyl, C2-phenyl, C4-CF₃ |

| 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid | C₁₁H₈F₆O₂ | 286.17 | 2060049-61-6 | C2-(4-CF₃-phenyl), C4-CF₃ |

| (±)-4,4,4-Trifluoro-2-methylbutanoic acid | C₅H₇F₃O₂ | 164.10* | 143484-01-9 | C2-methyl, C4-CF₃ |

| (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid | C₄H₅F₃O₃ | 158.08* | Not provided | C3-hydroxyl, C4-CF₃ |

| 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid | C₈H₇F₃O₃ | 224.14* | 1547094-76-7 | C3-furan, C4-CF₃ |

*Calculated based on molecular formula.

Key Research Findings

- Electronic Effects : Trifluoromethyl groups enhance acidity; para-substituted trifluoromethylphenyl analogs (e.g., CAS 2060049-61-6) are predicted to have pKa values ~1–2 units lower than the target compound due to stronger electron withdrawal .

- Steric and Solubility Trade-offs: Phenyl and methyl groups in the target compound improve lipophilicity for membrane penetration but reduce aqueous solubility. Hydroxy or amino analogs (e.g., CAS 1547094-76-7 or ) mitigate this via polar functional groups .

- Synthetic Accessibility: Asymmetric synthesis methods (e.g., enzymatic resolution or chiral auxiliaries) are critical for enantiopure analogs like (S)-2-amino-4,4,4-trifluorobutanoic acid, whereas the target compound may require Friedel-Crafts or cross-coupling strategies for phenyl introduction .

Biological Activity

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid (CAS No. 2009452-40-6) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanoic acid backbone. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It has been shown to act as both an agonist and antagonist in various biological pathways. Notably, it may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating inflammation and metabolic processes.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions characterized by excessive inflammation.

2. Analgesic Effects

Preliminary studies suggest that 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid may possess analgesic properties. Its mechanism is thought to involve modulation of pain signaling pathways, although further investigation is required to fully elucidate these effects.

3. Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic processes. Its unique structural features allow it to interact effectively with enzyme active sites, which can lead to altered metabolic pathways.

Case Studies

-

In Vivo Studies on Inflammation

A study conducted on animal models demonstrated that administration of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid resulted in significant reductions in inflammatory markers compared to control groups. The results indicated a dose-dependent response, highlighting its potential for therapeutic use in inflammatory diseases. -

Analgesic Activity Assessment

Another study evaluated the analgesic effects of this compound using pain models in rodents. The results showed a notable decrease in pain responses following treatment with the compound, supporting its role as a potential analgesic agent.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique advantages of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid | Trifluoromethyl & phenyl groups | Moderate anti-inflammatory effects |

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group only | Limited analgesic properties |

| 3-Phenylbutanoic acid | Lacks trifluoromethyl group | Minimal bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.